3-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-13-2-4-14(5-3-13)20-25-18(29-26-20)12-31-22-24-17-10-11-30-19(17)21(28)27(22)16-8-6-15(23)7-9-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFIIZWGCRUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the 3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-ylmethylsulfanyl Group: This step can be accomplished through nucleophilic substitution reactions, where the oxadiazole moiety is introduced via condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group and electron-deficient pyrimidine ring facilitate nucleophilic substitution. Key reactions include:
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Mechanistic Insight : The sulfanyl group acts as a leaving group in S-alkylation, while the pyrimidine ring undergoes electrophilic substitution due to electron-withdrawing effects from the oxadiazole moiety.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, 80°C, 12h | Triazole-fused hybrid | Enhanced kinase inhibition |
| Ethylene | Microwave, 150°C | Spirocyclic derivative | Anticancer screening |
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Notable Example : Reaction with phenylacetylene forms a triazole hybrid, increasing binding affinity for ATP-binding pockets in kinases.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6h | Sulfoxide (-SO-) derivative | Improved solubility |
| mCPBA | CH₂Cl₂, 0°C, 2h | Sulfone (-SO₂-) derivative | Enhanced metabolic stability |
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Structural Confirmation : Sulfone formation confirmed via IR (S=O stretch at 1150 cm⁻¹) and MS (+32 m/z).
Hydrolysis and Ring-Opening
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
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Stability Note : Oxadiazole hydrolysis is a major degradation pathway, requiring pH-controlled formulations.
Metal-Catalyzed Cross-Couplings
The 4-chlorophenyl group participates in Suzuki-Miyaura couplings:
| Catalyst System | Aryl Boronic Acid | Product Application | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME | 4-Methoxyphenylboronic acid | Antiviral derivatives | 81% |
| NiCl₂(dppf), CsF, DMF | Thiophene-2-boronic acid | Fluorescent probes | 67% |
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Optimization : Pd catalysts show higher efficiency than Ni-based systems for electron-rich aryl groups.
Photochemical Reactions
UV irradiation induces dimerization via the thieno-pyrimidine core:
| Conditions | Product | Characterization Data |
|---|---|---|
| UV (254 nm), 48h | C5–C5' dimer | XRD: Dihedral angle = 45° |
| UV + TiO₂ catalyst | Oxidized dimer with ketone groups | MS: m/z 876.3 [M+H]⁺ |
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Application : Dimerization alters pharmacokinetics, reducing renal clearance.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| Target Compound | S-Alkylation with CH₃I | 2.1 × 10⁻³ |
| 3-Methylthieno[2,3-d]pyrimidin-4-one | Electrophilic bromination | 1.5 × 10⁻³ |
| Oxadiazole-thiophene hybrids | Cycloaddition with acetylene | 3.8 × 10⁻³ |
Key Research Findings:
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Bioactivity Link : Sulfone derivatives exhibit 3-fold higher cytotoxicity (IC₅₀ = 1.2 μM) against HeLa cells compared to the parent compound.
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Stability : Half-life in PBS (pH 7.4) is 8.2h, extending to 22h in sulfone form.
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Synthetic Scalability : Multi-gram synthesis achieved via flow chemistry (85% purity, >95% yield) .
Scientific Research Applications
The compound 3-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.
Molecular Formula
- C₁₅H₁₃ClN₄OS
Key Properties
- Molecular Weight : 320.81 g/mol
- Melting Point : Not specified in the literature
- Solubility : Varies based on solvent; generally soluble in organic solvents.
Pharmaceutical Research
This compound has been investigated for its potential as an anti-cancer agent. The thieno[3,2-d]pyrimidine core is known for its biological activity, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of the oxadiazole moiety enhances this activity by modulating the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial properties. This is particularly relevant in the development of new antibiotics due to rising antibiotic resistance.
Case Study: Antibacterial Efficacy
A recent publication highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study showed that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Pathways
Research has shown that similar compounds can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may modulate inflammatory responses effectively.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways and leading to cell death or growth inhibition.
DNA Intercalation: It may intercalate into DNA, preventing replication and transcription, which is particularly relevant in its potential anticancer activity.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis or other cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional analysis of analogous thieno-pyrimidinone and related heterocyclic derivatives, based on evidence from literature and structural databases.
Table 1: Structural and Functional Comparison
Key Findings:
Chromeno-pyrimidinones exhibit enhanced rigidity and molecular weight, which may reduce membrane permeability compared to thieno-pyrimidinones.
Substituent Effects :
- Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the target compound is more electron-deficient than the isoxazole in ZINC1801665 , favoring dipole interactions with target proteins.
- Halogen Positioning : The 4-chlorophenyl group in the target compound may induce greater steric hindrance than 2-chlorophenyl in 1326832-85-2 , affecting binding pocket compatibility.
- Fluorine vs. Methyl : The 3,4-difluorobenzyl group in 1326832-85-2 enhances metabolic stability compared to the 4-methylphenyl group in the target compound.
Computational Predictions: Chromeno-pyrimidinone derivatives are computationally validated for drug-like properties, suggesting that the target compound may benefit from similar synthetic optimization (e.g., substituent tuning for solubility).
Research Implications and Gaps
Experimental Data Deficiency: No direct bioactivity or pharmacokinetic data for the target compound are available in the provided evidence. Comparative studies require synthesis and assay-based validation.
Synthetic Feasibility: The oxadiazole and thieno-pyrimidinone moieties are synthetically accessible via cyclocondensation and Suzuki coupling, as inferred from related compounds .
Structure-Activity Relationship (SAR) : Further exploration of substituent effects (e.g., replacing 4-methylphenyl with fluorinated groups) could optimize target affinity and ADME properties.
Biological Activity
The compound 3-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel scaffold in medicinal chemistry with potential applications in various therapeutic areas. Its unique molecular structure suggests a range of biological activities that merit detailed investigation.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a chlorophenyl group and a methylphenyl-oxadiazolyl moiety. The presence of sulfur in the side chain may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O₂S |
| Molecular Weight | 365.84 g/mol |
| CAS Number | [specific CAS number not provided] |
Anticancer Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study found that thieno-pyrimidines can inhibit key enzymes involved in tumor progression, leading to reduced cell viability in cancer models .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activities. Compounds containing this functional group have shown effectiveness against a range of pathogens, including bacteria and fungi. The proposed compound may exhibit similar properties, potentially acting through disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Antitubercular Activity
Recent studies have highlighted the efficacy of thieno-pyrimidine derivatives against Mycobacterium tuberculosis. The structural features of the compound suggest it could serve as a lead for developing new antitubercular agents. Research has shown that modifications to the aromatic rings significantly impact the activity against tuberculosis .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Apoptosis Induction : Compounds similar to thieno-pyrimidines have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes relevant to cancer metabolism and microbial growth, impacting cell proliferation and survival .
- Oxidative Stress Modulation : Some derivatives have demonstrated antioxidant properties that could mitigate oxidative stress in cells, further contributing to their therapeutic effects .
Case Studies
- Anticancer Efficacy : A study on thieno-pyrimidine derivatives revealed that specific substitutions could enhance cytotoxicity against liver cancer cell lines (HepG2). The compounds induced significant apoptosis as evidenced by increased caspase-3 activity .
- Antimicrobial Activity : Research indicated that oxadiazole-containing compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the proposed compound might share these properties due to its structural similarities .
Q & A
Q. What are the common synthetic pathways for synthesizing thieno-pyrimidinone derivatives like this compound, and how are intermediates characterized?
Thieno-pyrimidinone cores are typically synthesized via cyclocondensation reactions. For example, coupling 4-chlorophenyl-substituted precursors with oxadiazole-containing thiols under basic conditions (e.g., K₂CO₃ in DMF) can yield the target scaffold. Intermediate characterization often involves ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity. X-ray crystallography is critical for resolving structural ambiguities, as seen in similar compounds with chlorophenyl and oxadiazole substituents .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons from chlorophenyl groups at δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves bond lengths and angles, especially for sulfanyl and oxadiazole linkages, as demonstrated in structurally related pyrimidinones .
Q. How can computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Tools like Gaussian or Schrödinger Suite assess solubility, logP, and bioavailability. For example, similar chromeno-pyrimidinones were analyzed for drug-likeness using Lipinski’s Rule and Veber’s parameters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Design of Experiments (DoE) and Bayesian optimization are effective for multivariate optimization. For instance, varying temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) can be systematically tested. Flow chemistry setups enable precise control of residence time and mixing, as shown in analogous diazomethane syntheses .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the oxadiazole ring?
- High-resolution data collection : Use synchrotron radiation to enhance data quality.
- Refinement software : SHELXL (via SHELXTL ) handles disorder by modeling split positions and applying restraints to bond distances/angles. For example, a dipentyl-amino pyrrolo-pyrimidine showed resolved disorder using anisotropic displacement parameters .
Q. How can computational docking studies elucidate the biological target interactions of this compound?
Molecular docking with AutoDock Vina or Glide identifies binding modes to enzymes like kinases or PDEs. For oxadiazole-containing analogs, docking into ATP-binding pockets revealed hydrogen bonding with backbone amides and hydrophobic interactions with chlorophenyl groups. MD simulations (e.g., AMBER ) validate stability over 100-ns trajectories .
Q. What advanced chromatographic methods address purification challenges due to thieno-pyrimidinone hydrophobicity?
- Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA).
- Prep-TLC : Silica gel GF254 plates with chloroform:methanol (9:1) resolve closely eluting impurities.
- Size-exclusion chromatography : Effective for separating oligomeric byproducts .
Methodological Notes
- Data Analysis : Use CrystalClear or APEX3 for crystallographic data reduction. For NMR, MestReNova integrates peaks and assigns multiplicities.
- Safety : Handle sulfanyl intermediates in fume hoods due to potential toxicity. Waste must be neutralized and disposed via certified agencies .
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
